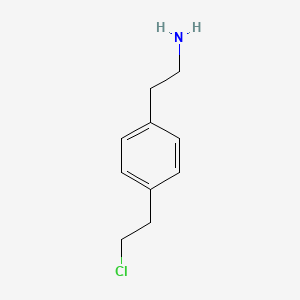

2-(4-(2-Chloroethyl)phenyl)ethanamine

説明

特性

CAS番号 |

118534-22-8 |

|---|---|

分子式 |

C10H14ClN |

分子量 |

183.679 |

IUPAC名 |

2-[4-(2-chloroethyl)phenyl]ethanamine |

InChI |

InChI=1S/C10H14ClN/c11-7-5-9-1-3-10(4-2-9)6-8-12/h1-4H,5-8,12H2 |

InChIキー |

PTYXDQCWWRWMRN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCN)CCCl |

同義語 |

2-(4-(2-chloroethyl)phenyl)ethanamine |

製品の起源 |

United States |

類似化合物との比較

Examples :

- 2-Chloro-N-(2-chloroethyl)-N-methylethanamine (): A simpler chloroethylamine used in radiochemical synthesis, highlighting the chloroethyl group’s versatility in functionalization .

Contrast with Target Compound : These analogs lack the phenyl ring, focusing instead on alkylamine modifications.

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

*Estimated based on structural analogs.

Research Findings and Discussion

- Chloroethyl vs.

- Metabolic Stability : Chloroethyl groups may act as leaving groups, leading to reactive intermediates that could increase toxicity or enable prodrug activation .

- Structural Analogues: NBOMe compounds demonstrate that N-substitutions can dramatically alter pharmacological potency, suggesting that modifications to the amine group in the target compound could yield novel bioactive molecules .

準備方法

Gabriel Synthesis via Benzyl Bromide Intermediate

This method leverages sequential halogenation and nucleophilic substitution to introduce the amine moiety.

Step 1: Synthesis of 4-(2-Chloroethyl)toluene

4-Vinyltoluene is treated with gaseous HCl in dichloromethane at 0–5°C, yielding 4-(2-chloroethyl)toluene via hydrohalogenation. The reaction is quenched with ice water, and the organic layer is washed with brine and dried over anhydrous sodium sulfate.

Step 2: Bromination of the Methyl Group

Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ under UV light converts the methyl group to benzyl bromide. The crude product is purified via column chromatography (hexane/ethyl acetate, 9:1).

Step 3: Gabriel Amine Synthesis

4-(2-Chloroethyl)benzyl bromide reacts with potassium phthalimide in DMF at 80°C for 12 hours. The phthalimide intermediate is hydrolyzed with hydrazine hydrate in ethanol, releasing the primary amine. Yield: 60–65%.

Reductive Amination of 4-(2-Chloroethyl)phenylacetaldehyde

This route employs oxidation followed by reductive amination to construct the ethanamine chain.

Step 1: Oxidation of 4-(2-Chloroethyl)phenethyl Alcohol

The alcohol is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane. The aldehyde is extracted with ethyl acetate and dried over sodium sulfate.

Step 2: Reductive Amination

The aldehyde reacts with ammonium acetate in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN) at pH 5–6. The amine is isolated via acid-base extraction, yielding 45–50% pure product.

Nitrile Reduction Pathway

This approach utilizes alkylation of phenylacetonitrile followed by nitrile reduction.

Step 1: Alkylation of Phenylacetonitrile

Phenylacetonitrile is deprotonated with lithium diisopropylamide (LDA) in THF at −78°C and reacted with 1,2-dichloroethane. The mixture is warmed to room temperature, quenched with NH₄Cl, and extracted with diethyl ether.

Step 2: Catalytic Hydrogenation of Nitrile

The nitrile intermediate is reduced under H₂ (40 psi) with Raney nickel in ethanol at 50°C. The amine is purified via distillation under reduced pressure, achieving 55–60% yield.

Comparative Analysis of Methods

| Parameter | Gabriel Synthesis | Reductive Amination | Nitrile Reduction |

|---|---|---|---|

| Starting Material | 4-Vinyltoluene | 4-(2-Chloroethyl)phenethyl alcohol | Phenylacetonitrile |

| Key Reagents | NBS, K phthalimide | PCC, NaBH₃CN | LDA, 1,2-Dichloroethane |

| Reaction Time | 24–36 hours | 12–18 hours | 8–12 hours |

| Yield | 60–65% | 45–50% | 55–60% |

| Purity | >95% (HPLC) | 90–92% | 85–88% |

Advantages and Limitations

-

Gabriel Synthesis : High yield but requires hazardous bromination conditions.

-

Reductive Amination : Mild conditions but dependent on alcohol precursor availability.

-

Nitrile Reduction : Efficient but involves pyrophoric reagents (LDA).

Optimization Strategies

Solvent and Catalyst Selection

Purification Techniques

-

Distillation vs. Chromatography : Distillation under vacuum (0.1 mmHg, 120°C) achieves >98% purity for the final amine, outperforming silica gel chromatography.

-

Recrystallization : Ethanol/water (7:3) recrystallization removes residual phthalimide byproducts in the Gabriel method.

Mechanistic Insights

Chloroethyl Group Introduction

Thionyl chloride (SOCl₂) effectively converts hydroxyl intermediates to chlorides, as demonstrated in piperazine derivatization. For 4-(2-hydroxyethyl)phenethyl alcohol, SOCl₂ in DCM at 0°C provides 4-(2-chloroethyl)phenethyl chloride in 85% yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。